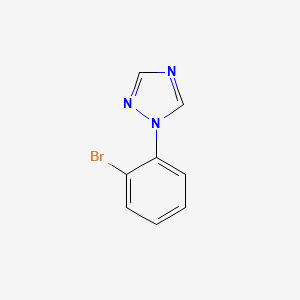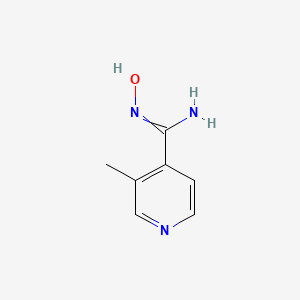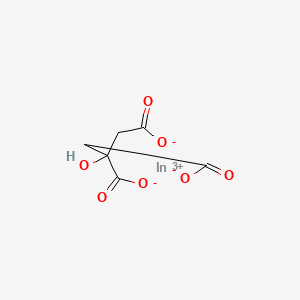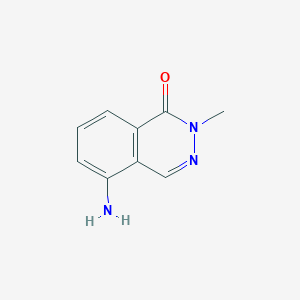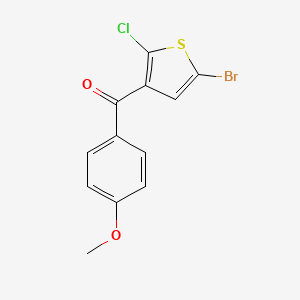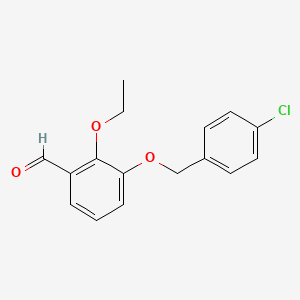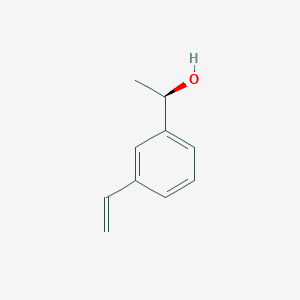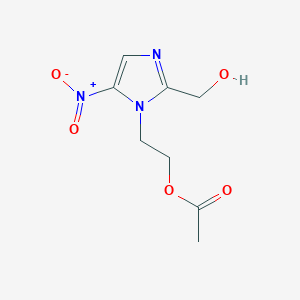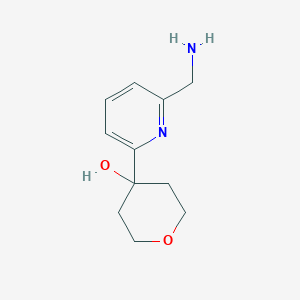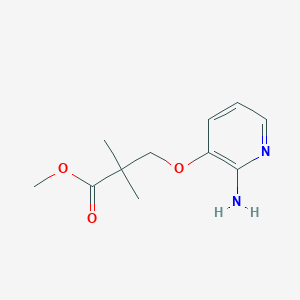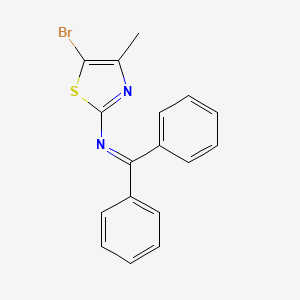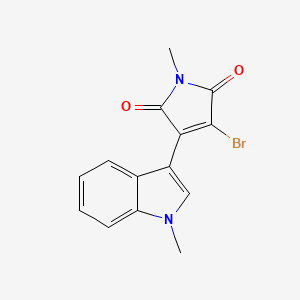
3-Bromo-1-methyl-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-1-methyl-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione is a complex organic compound that features an indole moiety, a bromine atom, and a maleimide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide in the presence of a suitable solvent like chloroform or acetic acid.
Maleimide Formation: The final step involves the reaction of the brominated indole with maleic anhydride and subsequent cyclization to form the maleimide ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions.
Cycloaddition Reactions: The maleimide group can participate in Diels-Alder reactions with dienes.
Oxidation and Reduction: The indole moiety can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Cycloaddition: Dienes in the presence of heat or a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used.
Cycloaddition: Formation of cycloadducts with the maleimide group.
Oxidation and Reduction: Various oxidized or reduced forms of the indole moiety.
科学研究应用
3-Bromo-1-methyl-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione has several applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its indole moiety.
Materials Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its biological activity, including anticancer and antimicrobial properties.
作用机制
The compound’s mechanism of action involves interactions with biological targets such as enzymes or receptors. The indole moiety can mimic natural substrates, while the maleimide group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of biological pathways.
相似化合物的比较
Similar Compounds
3-bromo-1-methyl-1H-indole: Lacks the maleimide group, making it less versatile in reactions.
N-methylmaleimide: Lacks the indole moiety, reducing its potential biological activity.
Uniqueness
3-Bromo-1-methyl-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione is unique due to the combination of the indole and maleimide groups, providing a versatile scaffold for various chemical reactions and biological applications.
属性
CAS 编号 |
133053-45-9 |
|---|---|
分子式 |
C14H11BrN2O2 |
分子量 |
319.15 g/mol |
IUPAC 名称 |
3-bromo-1-methyl-4-(1-methylindol-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C14H11BrN2O2/c1-16-7-9(8-5-3-4-6-10(8)16)11-12(15)14(19)17(2)13(11)18/h3-7H,1-2H3 |
InChI 键 |
SXTNKNUQBVHICU-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)N(C3=O)C)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
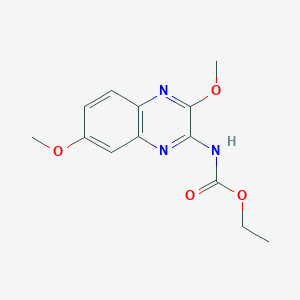
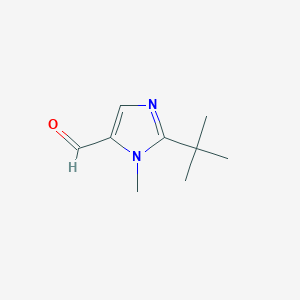
![(4R)-4-benzyl-3-[(2R,3S)-3-hydroxy-2-methylpentanoyl]-1,3-oxazolidin-2-one](/img/structure/B8343082.png)
